2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol
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Overview
Description
2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is notable for its unique structure, which includes a thiazole ring, a phenylcyclobutyl group, and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol typically involves the condensation of 4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine with salicylaldehyde. The reaction is carried out in an alcohol medium, often ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base through the elimination of water.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol moiety in the compound can undergo oxidation to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Secondary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the thiazole ring.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring and phenol moiety can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The Schiff base structure allows for coordination with metal ions, which can be exploited in catalytic processes and as enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-[2-hydroxyphenyl)imino]methyl]phenol: Another Schiff base with similar structural features but lacks the thiazole ring.
1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-(p-tolyl)thiourea: Contains a thiazole ring and a phenylcyclobutyl group but differs in the presence of a thiourea moiety.
Uniqueness
2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol is unique due to its combination of a thiazole ring, phenylcyclobutyl group, and phenol moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C21H20N2OS |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol |
InChI |
InChI=1S/C21H20N2OS/c1-21(17-8-3-2-4-9-17)11-16(12-21)18-14-25-20(23-18)22-13-15-7-5-6-10-19(15)24/h2-10,13-14,16,24H,11-12H2,1H3/b22-13+ |
InChI Key |
YXXYMAOLMDYRPK-LPYMAVHISA-N |
Isomeric SMILES |
CC1(CC(C1)C2=CSC(=N2)/N=C/C3=CC=CC=C3O)C4=CC=CC=C4 |
Canonical SMILES |
CC1(CC(C1)C2=CSC(=N2)N=CC3=CC=CC=C3O)C4=CC=CC=C4 |
Origin of Product |
United States |
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